molecular formula C23H21FN2O3 B2886608 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1903770-28-4

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2886608
CAS No.: 1903770-28-4
M. Wt: 392.43
InChI Key: GQHJJGNUVAJQOT-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound known for its diverse chemical and biological activities. Its structure combines a fluoro-substituted oxazepine ring fused with a naphthalene moiety, which imparts unique physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multiple steps:

  • Formation of 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine: : This step typically involves cyclization reactions facilitated by reagents such as phosphorous oxychloride (POCl3) and heat.

  • Alkylation: : The oxazepine derivative undergoes alkylation with 2-(bromoethyl)amine to form the intermediate.

  • Acetylation: : The final step involves the reaction of the intermediate with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production scales up these reactions using optimized conditions such as continuous flow reactors and improved catalysts to enhance yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can be facilitated by agents such as lithium aluminum hydride, typically targeting the oxazepine ring.

  • Substitution: : Halogen substitution can occur, replacing the fluorine with other halogens or functional groups, using reagents like sodium iodide in acetone.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminum hydride.

  • Substitution: : Sodium iodide in acetone.

Major Products

Oxidation and reduction reactions yield various oxidized or reduced analogs, respectively, while substitution reactions provide a range of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for synthesizing novel heterocyclic compounds due to its reactive sites.

Biology and Medicine

It exhibits potential biological activity, including anti-inflammatory and anti-cancer properties. Its interactions with specific enzymes and receptors are subjects of intensive research, aiming to develop therapeutic agents.

Industry

In the industrial sector, this compound finds applications in creating specialty chemicals and advanced materials with tailored properties for electronics and pharmaceuticals.

Mechanism of Action

The compound's mechanism involves interaction with molecular targets such as enzymes, where it may inhibit or modulate their activity. Pathways affected include inflammatory signaling and cell proliferation pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Unique Aspects

The fluorine substitution and the fused oxazepine-naphthalene structure distinguish this compound, imparting enhanced stability and unique reactivity.

Similar Compounds

  • 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine: : Shares the oxazepine core.

  • Naphthalene derivatives: : Highlight the naphthalene component's importance.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3/c24-19-8-9-21-18(12-19)14-26(23(28)15-29-21)11-10-25-22(27)13-17-6-3-5-16-4-1-2-7-20(16)17/h1-9,12H,10-11,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHJJGNUVAJQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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